

pharmacokinetics and bioavailability of SD-91

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An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of SD-91

Abstract

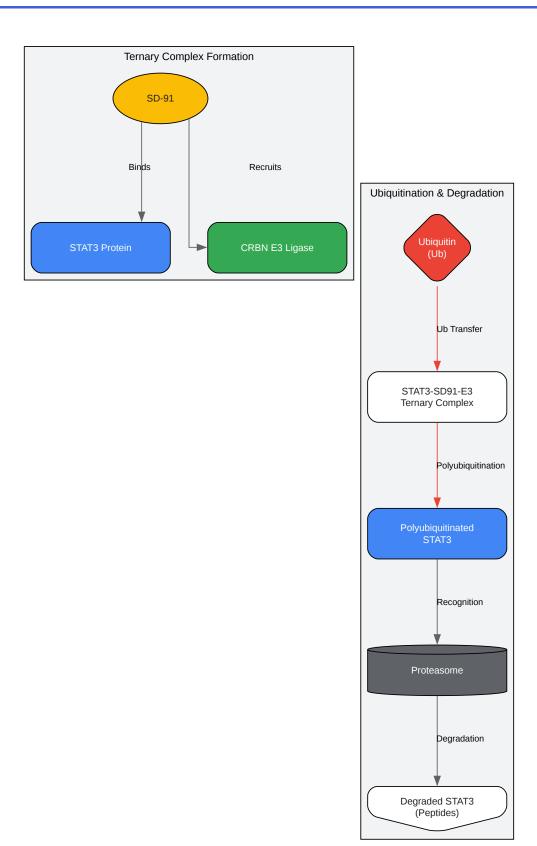
SD-91 is a potent and highly selective degrader of Signal Transducer and Activator of Transcription 3 (STAT3), a key therapeutic target in oncology and other diseases.[1][2][3] Developed as a PROTAC (PROteolysis TArgeting Chimera), **SD-91** functions by inducing the ubiquitination and subsequent proteasomal degradation of the STAT3 protein.[4] This document provides a comprehensive overview of the available pharmacokinetic and bioavailability data for **SD-91**, derived from preclinical in vivo studies. It details the experimental protocols used to generate this data and illustrates the compound's mechanism of action and the experimental workflow. **SD-91** is notably the hydrolysis product of the previously reported STAT3 degrader, SD-36, and much of its in vivo characterization has been in the context of its formation from this precursor compound.[2][3]

Core Mechanism of Action

SD-91 is a heterobifunctional molecule designed to recruit the STAT3 protein to the Cereblon (CRBN) E3 ubiquitin ligase complex.[4] This induced proximity facilitates the transfer of ubiquitin to STAT3, marking it for degradation by the proteasome. This catalytic mechanism allows a single molecule of **SD-91** to induce the degradation of multiple STAT3 proteins, leading to a potent and sustained pharmacodynamic effect.[2][4]

The signaling pathway and mechanism of action are depicted below.





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Caption: Mechanism of Action for SD-91 as a STAT3 PROTAC Degrader.



Pharmacokinetic Profile

The following pharmacokinetic data were obtained from an in vivo study in mice bearing MOLM-16 xenograft tumors following a single intravenous (IV) administration of the parent compound, SD-36, at 50 mg/kg.[1] SD-36 rapidly converts to **SD-91** in vivo, making the plasma concentrations of **SD-91** critical to understanding the overall exposure and activity.[1][2]

Table 1: Plasma Concentrations of SD-36 and SD-91

Post-IV Administration of SD-36

Time Point (hours)	SD-36 Concentration (ng/mL)	SD-91 Concentration (ng/mL)
1	~100,000	~50,000
6	~1,000	~25,000
24	58	Data not specified

Data extracted from in vivo studies in mice bearing MOLM-16 xenograft tumors following a 50 mg/kg IV dose of SD-36.[1]

Interpretation: Following intravenous administration, the parent compound SD-36 shows a high initial plasma concentration which rapidly declines.[1] Concurrently, its active metabolite, **SD-91**, appears at very high concentrations at 1 hour and demonstrates a more sustained plasma concentration at the 6-hour time point, indicating rapid and efficient in vivo conversion.[1]

Pharmacodynamics

The pharmacodynamic effect of **SD-91** was evaluated by measuring the levels of total and phosphorylated STAT3 (p-STAT3Y705) protein in tumor tissue.

Table 2: In Vivo Pharmacodynamic Effect of SD-91 on STAT3 Protein Levels



Treatment	Time Point (hours)	STAT3 Depletion in Tumor	p-STAT3Y705 Depletion in Tumor
Single 50 mg/kg IV dose of SD-91	1	>90%	Essentially eliminated
24	Sustained depletion	Essentially eliminated	
48	Sustained depletion (>90%)	Essentially eliminated	_

Data from studies in mice with MOLM-16 xenograft tumors.[1]

Interpretation: A single intravenous dose of **SD-91** leads to a rapid, profound, and durable depletion of both total and phosphorylated STAT3 protein in tumor tissue, with the effect lasting for at least 48 hours.[1] This sustained pharmacodynamic effect supports less frequent dosing schedules, such as the weekly administrations that proved effective in achieving complete tumor regression in xenograft models.[1][2]

Experimental Protocols

The data presented were generated using the following methodologies.

In Vivo Pharmacokinetic and Pharmacodynamic Study

- Animal Model: Severe Combined Immunodeficiency (SCID) mice bearing MOLM-16 (acute myeloid leukemia) xenograft tumors.[1][5]
- Compound Administration:
 - For pharmacokinetics of the conversion: A single dose of SD-36 (50 mg/kg) was administered intravenously (IV).[1]
 - For pharmacodynamics: A single dose of SD-91 (50 mg/kg) was administered intravenously (IV).[1]
- Sample Collection:



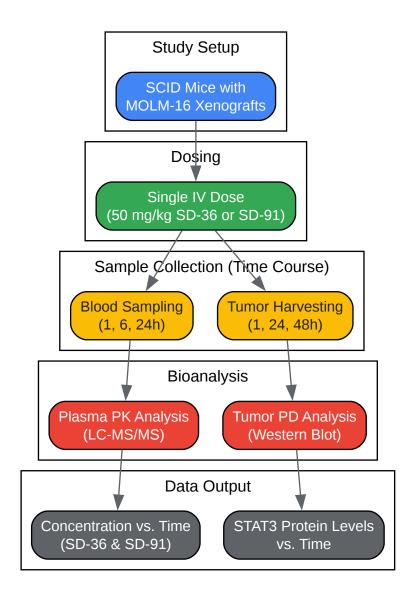
- Plasma: Blood samples were collected at specified time points (e.g., 1, 6, and 24 hours)
 post-administration for pharmacokinetic analysis.[1]
- Tumor Tissue: Tumor tissues were harvested at specified time points (e.g., 1, 24, and 48 hours) for pharmacodynamic analysis.[1]

Bioanalytical Method:

- Sample Preparation: Plasma and tumor lysate samples were likely processed using protein precipitation followed by solid-phase extraction to isolate the compounds of interest.
- Quantification: Concentrations of SD-36 and SD-91 in plasma and tumor lysates were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique provides the high sensitivity and specificity required for quantifying small molecules in complex biological matrices.[6]
- Pharmacodynamic Analysis:
 - Method: Tumor lysates were analyzed by Western Blot (immunoblotting) to determine the relative protein levels of total STAT3 and phosphorylated STAT3 (p-STAT3Y705).[1]
 - Data Analysis: Densitometry was used to quantify the protein bands and calculate the percentage of STAT3 degradation relative to vehicle-treated control groups.[2]

The workflow for this experimental protocol is visualized below.





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Caption: Experimental workflow for in vivo PK/PD assessment of **SD-91**.

Bioavailability and Stability

- Bioavailability: Formal oral bioavailability studies for SD-91 have not been detailed in the
 reviewed literature. The primary route of administration in preclinical efficacy studies was
 intravenous injection, which ensures 100% bioavailability.[1]
- Stability: **SD-91** is the stable hydrolysis product of SD-36. It was found to be stable in both cell culture media and the in vivo dosing vehicle used in experiments.[2] In contrast, SD-36



converts to **SD-91** rapidly in cell culture media (nearly 50% conversion at 2 hours and 90% at 24 hours) and in vivo.[1][2]

Conclusion

SD-91 is a potent and selective STAT3 protein degrader with a compelling pharmacodynamic profile. In vivo studies demonstrate that after its formation from the parent compound SD-36, **SD-91** achieves sustained plasma concentrations and results in a rapid, profound, and durable depletion of STAT3 protein in tumor tissues.[1] This long-lasting pharmacodynamic effect supports intermittent dosing schedules and has been correlated with significant anti-tumor efficacy in preclinical models.[1][2] Further studies are warranted to fully characterize the oral bioavailability and complete pharmacokinetic profile of directly administered **SD-91**.

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